molecular formula C17H13F6NO2S B12115112 2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12115112
M. Wt: 409.3 g/mol
InChI Key: UPFMIUDNGLNFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique chemical structure and properties. This compound features a tetrahydroisoquinoline core, which is a common motif in many biologically active molecules, and a sulfonyl group attached to a phenyl ring substituted with trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with electron-rich sites on target molecules, leading to various biological effects. The sulfonyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with a highly electron-withdrawing sulfonyl group, making it highly reactive and versatile in various chemical and biological applications.

Properties

Molecular Formula

C17H13F6NO2S

Molecular Weight

409.3 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H13F6NO2S/c18-16(19,20)13-7-14(17(21,22)23)9-15(8-13)27(25,26)24-6-5-11-3-1-2-4-12(11)10-24/h1-4,7-9H,5-6,10H2

InChI Key

UPFMIUDNGLNFCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.